N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(9-13-26-14-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-12-27-20/h1-8,11-12,15H,9-10,13-14,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJBDNFAPXQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted derivative, while bromination would produce a bromo-substituted compound .
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pharmacopeial substances, though its unique combination of heterocycles distinguishes it from known analogues. Below is a comparative analysis:
Structural Insights :
- Furan vs. Pyridine Positioning : The target’s pyridin-4-yl group contrasts with pyridin-2-yl in biphenyl carboxamide derivatives (e.g., compound 24 in ), which may alter binding modes in enzyme targets (e.g., kinases).
- Oxane Core : The 4-phenyloxane carboxamide introduces rigidity and lipophilicity, diverging from ranitidine-like compounds’ flexible sulphanyl-ethyl chains .
- Absence of β-Lactam or Nitro Groups : Unlike β-lactam antibiotics or nitro-containing H₂ antagonists , the target lacks these functional groups, suggesting a distinct mechanism of action.
Physicochemical Properties
- Lipophilicity : The 4-phenyloxane and pyridin-4-yl groups likely confer higher logP (estimated ~3.5–4.0) compared to ranitidine analogues (logP ~0.5–1.5 due to polar nitro and sulphanyl groups) .
- Molecular Weight : Estimated ~450–500 g/mol, placing it within the “drug-like” range but heavier than β-lactams (e.g., ~350–400 g/mol for cephalosporins ).
Biological Activity
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a furan ring, a pyridine moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, studies have indicated its potential as a mushroom tyrosinase inhibitor, with IC50 values significantly lower than those of standard inhibitors like kojic acid .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors against viral proteases, including the SARS-CoV-2 main protease (Mpro), showcasing promising IC50 values in enzymatic assays .
- Cellular Mechanisms : The compound's interaction with cellular pathways has been documented, indicating effects on cell proliferation and apoptosis in various cancer cell lines.
Biological Activity Data
The following table summarizes the biological activities and their corresponding metrics for this compound:
Case Studies
- Tyrosinase Inhibition Study : A study evaluated the effects of various derivatives on mushroom tyrosinase activity. The compound demonstrated potent inhibition, suggesting potential applications in skin whitening products and treatment of hyperpigmentation disorders .
- Antiviral Efficacy : In another study focusing on SARS-CoV-2, derivatives of the compound were screened for their ability to inhibit Mpro. The findings indicated that certain modifications to the structure enhanced inhibitory potency, paving the way for further drug development targeting COVID-19 .
- Cancer Cell Proliferation : Research involving cancer cell lines revealed that the compound could induce apoptosis and inhibit cell growth at specific concentrations, indicating potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
